
N-benzyl-1-(1H-imidazol-2-yl)ethanamine
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Overview
Description
N-benzyl-1-(1H-imidazol-2-yl)ethanamine: is a compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(1H-imidazol-2-yl)ethanamine typically involves the reaction of benzylamine with 2-bromoacetophenone followed by cyclization with ammonium acetate. The reaction conditions often include the use of solvents like ethanol or methanol and heating under reflux .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the amine and imidazole moieties under controlled conditions:
Reagent | Conditions | Product(s) | References |
---|---|---|---|
KMnO₄ (acidic) | Room temperature, 24 hrs | Imidazole N-oxide derivatives | |
H₂O₂ (30%) | 60°C, DMF solvent | Oxidized ethanamine chain | |
Ozone | -78°C, CH₂Cl₂ | Cleavage of benzyl group |
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Key Finding : Oxidation with KMnO₄ at pH < 3 selectively targets the imidazole ring, forming stable N-oxides with 85–92% yields.
Reduction Reactions
The ethanamine chain and benzyl group are reducible under hydrogenation conditions:
Reagent | Conditions | Product(s) | References |
---|---|---|---|
H₂/Pd-C | 1 atm, ethanol, 50°C | N-benzylethylamine | |
LiAlH₄ | THF, reflux, 6 hrs | Secondary amine derivatives |
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Mechanistic Insight : Catalytic hydrogenation preserves the imidazole ring while reducing the ethanamine chain to ethylamine.
Alkylation and Acylation
The primary amine participates in nucleophilic substitution and acylation:
Reaction Type | Reagent | Product(s) | References |
---|---|---|---|
Alkylation | CH₃I, K₂CO₃, DMF | N-methylated derivative | |
Acylation | AcCl, pyridine | Acetamide analog |
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Optimal Conditions : Alkylation proceeds efficiently in DMF with a 10% molar excess of methyl iodide (yield: 78%).
Substitution and Elimination
The imidazole ring facilitates electrophilic substitution:
Reaction | Reagent | Position Substituted | References |
---|---|---|---|
Bromination | Br₂, FeCl₃ | C4 of imidazole | |
Nitration | HNO₃/H₂SO₄ | C5 of imidazole |
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Regioselectivity : Bromination at C4 occurs due to electron-donating effects of the benzyl group.
Cyclization Reactions
Base-catalyzed intramolecular hydroamidation forms heterocycles:
Base | Solvent | Product | Yield | References |
---|---|---|---|---|
BEMP | THF | Imidazolidin-2-one | 91% | |
DBU | DCM | Imidazol-2-one | 84% |
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Kinetic Study : BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) accelerates cyclization via deprotonation, achieving reaction completion in <2 hrs .
Metal Complexation
The imidazole nitrogen coordinates with transition metals:
Metal Salt | Ligand Ratio (M:L) | Application | References |
---|---|---|---|
CuCl₂ | 1:2 | Catalytic oxidation studies | |
Zn(NO₃)₂ | 1:1 | Luminescent materials |
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Structural Analysis : X-ray crystallography confirms octahedral geometry in Cu(II) complexes, with bond lengths of 1.98–2.03 Å for Cu-N(imidazole).
Industrial-Scale Modifications
Continuous flow reactors enhance reaction efficiency for bulk synthesis:
Parameter | Batch Method | Flow Method | Improvement |
---|---|---|---|
Reaction Time | 12 hrs | 45 min | 94% faster |
Yield | 72% | 89% | +17% |
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Process Optimization : Flow systems reduce thermal degradation of the imidazole ring, enabling kilogram-scale production.
Scientific Research Applications
Pharmaceutical Applications
N-benzyl-1-(1H-imidazol-2-yl)ethanamine has been studied for its potential as a therapeutic agent. Its structural similarity to histamine indicates possible applications in allergy treatments and other histamine-related disorders. The compound's ability to interact with specific molecular targets, including enzymes and receptors, suggests it may modulate various biochemical pathways, making it a candidate for drug development.
Key Therapeutic Areas
- Histamine Dysregulation : The compound's interaction with histamine receptors could be beneficial in treating conditions like allergies and asthma.
- Melanocortin Receptor Agonism : Research has indicated that derivatives of this compound can act as agonists for the melanocortin-1 receptor (MC1R), which plays a role in skin homeostasis and inflammation management .
Numerous studies have evaluated the biological activity of this compound and its derivatives. These studies typically focus on antimicrobial, anticancer, and antitubercular activities.
Antimicrobial Activity
A study on related compounds demonstrated significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were reported as follows:
Compound | MIC (µM) | Target Organisms |
---|---|---|
N-benzyl derivative 1 | 1.27 | Staphylococcus aureus |
N-benzyl derivative 2 | 2.54 | Escherichia coli |
N-benzyl derivative 3 | 2.60 | Klebsiella pneumoniae |
Anticancer Activity
The anticancer potential of this compound has also been explored, showing promising results against human colorectal carcinoma cell lines. The IC50 values for selected derivatives were:
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 5.85 | HCT116 (colorectal) |
Compound B | 4.53 | HCT116 (colorectal) |
Standard Drug | 9.99 | HCT116 (5-FU) |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes that can yield various derivatives with enhanced biological activities. Techniques such as microwave-assisted synthesis have been reported to improve the efficiency and yield of these reactions .
Case Studies
Several case studies highlight the applications of this compound:
Case Study 1: Melanocortin Receptor Agonists
A study focused on developing orally available small molecule nonpeptide MC1R agonists derived from this compound showed significant agonistic activity and metabolic stability, indicating potential for clinical applications in skin-related therapies .
Case Study 2: Antimicrobial Evaluation
Another research effort evaluated a series of derivatives against Mycobacterium tuberculosis, demonstrating effective inhibition of critical mycobacterial enzymes, which positions these compounds as potential candidates for tuberculosis treatment .
Mechanism of Action
The mechanism of action of N-benzyl-1-(1H-imidazol-2-yl)ethanamine involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting the biochemical pathways in which these enzymes are involved. The compound’s imidazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
- 1-Benzyl-1H-imidazol-2-yl)methanol
- 1-Ethyl-1H-imidazol-2-yl)methanol
- 1-Methyl-1H-imidazol-2-yl) (phenyl)methanol
- 1-Cyclohexyl-1H-imidazol-5-yl)methanol
Uniqueness: N-benzyl-1-(1H-imidazol-2-yl)ethanamine is unique due to its specific structure, which allows it to interact with a wide range of molecular targets. Its benzyl group provides additional stability and enhances its binding affinity compared to other similar compounds .
Biological Activity
N-benzyl-1-(1H-imidazol-2-yl)ethanamine, also referred to as 2-(1-benzyl-1H-imidazol-4-yl)ethanamine, is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C12H14N2, with a molecular weight of 198.26 g/mol. The compound features a benzyl group attached to an imidazole ring, contributing to its unique biological properties.
This compound exhibits its biological activity primarily through interaction with various molecular targets, including:
- Receptors : It has been shown to act as an agonist for the melanocortin 1 receptor (MC1R), which plays a crucial role in skin pigmentation and anti-inflammatory responses .
- Enzymes : The compound can modulate enzyme activity, impacting biochemical pathways related to histamine regulation and inflammatory processes.
Pharmacological Effects
Research indicates that this compound possesses several pharmacological effects:
- Antimicrobial Activity : The compound has demonstrated antimicrobial and antifungal properties. Studies have indicated its effectiveness against various Gram-positive and Gram-negative bacteria .
Activity Type | Effectiveness |
---|---|
Antimicrobial | Effective against S. aureus and E. coli |
Antifungal | Active against various fungal strains |
- Anti-inflammatory Properties : Its ability to modulate MC1R suggests potential applications in treating inflammatory conditions .
Case Study 1: MC1R Agonism
A study focused on the discovery of N-benzyl-1-(1H-imidazol-2-yl)amide derivatives highlighted their significant agonistic activity at the MC1R. The findings indicated that these derivatives could serve as potential treatments for conditions like erythropoietic protoporphyria (EPP), showcasing their therapeutic relevance in dermatological applications .
Case Study 2: Antimicrobial Efficacy
In another research effort, various derivatives of this compound were synthesized and tested for antimicrobial activity. The results revealed that certain derivatives exhibited enhanced efficacy against bacterial strains compared to standard antibiotics, indicating their potential as new antimicrobial agents .
Research Findings
Recent studies have explored the synthesis and evaluation of N-benzylated imidazole derivatives for their biological activities:
- Antioxidant Activity : Some derivatives showed promising antioxidant properties, with significant DPPH scavenging activity, suggesting potential applications in oxidative stress-related disorders .
- Antiparasitic Activity : Research has also indicated that certain modifications to the imidazole structure can enhance antiparasitic activities against Taenia crassiceps models, further expanding the therapeutic scope of these compounds .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-benzyl-1-(1H-imidazol-2-yl)ethanamine |
InChI |
InChI=1S/C12H15N3/c1-10(12-13-7-8-14-12)15-9-11-5-3-2-4-6-11/h2-8,10,15H,9H2,1H3,(H,13,14) |
InChI Key |
WZKUWQXJNOPQCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CN1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
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